Latanoprost Ethyl Amide-d4: A Technical Guide for Researchers
Latanoprost Ethyl Amide-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Latanoprost ethyl amide-d4, a deuterated analog of a prostaglandin (B15479496) F2α derivative. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, mechanism of action, and applications in analytical and research settings.
Introduction
Latanoprost ethyl amide-d4 is the deuterated form of Latanoprost ethyl amide. Latanoprost, a prostaglandin F2α analogue, is a well-established medication for reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension.[1] The ethyl amide modification at the C-1 carboxyl group creates a distinct analog, and the deuterium (B1214612) labeling makes it an invaluable tool for sensitive and specific quantification in mass spectrometry-based assays.[2]
This guide will cover the chemical and physical properties of Latanoprost ethyl amide-d4, the underlying mechanism of action of the parent compound, and detailed protocols for its use as an internal standard in analytical methods.
Chemical and Physical Properties
The key properties of Latanoprost ethyl amide-d4 and its non-deuterated counterpart are summarized in the table below. This data is essential for method development, storage, and handling of the compound.
| Property | Latanoprost Ethyl Amide-d4 | Latanoprost Ethyl Amide |
| Chemical Name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-(ethyl-d4)-5-heptenamide | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethyl-5-heptenamide[3] |
| Molecular Formula | C25H35D4NO4[4] | C25H39NO4[3] |
| Molecular Weight | 421.61 g/mol [4] | 417.6 g/mol [3] |
| CAS Number | Not available | 607351-44-0[3] |
| Appearance | Not specified (typically a solid) | Not specified (typically a solid)[3] |
| Solubility | Not specified | Soluble in organic solvents[3] |
| Storage Conditions | Store at 2-8 °C in a well-closed container[3] | Store at 2-8 °C in a well-closed container[3] |
| Handling Conditions | 25-30 °C in a well-closed container for transit[3] | 25-30 °C in a well-closed container for transit[3] |
| Purity | >90% (for the non-deuterated form)[3] | >90%[3] |
Mechanism of Action: The Prostaglandin F2α Receptor Pathway
Latanoprost and its analogs, including Latanoprost ethyl amide, exert their therapeutic effects by acting as selective agonists of the Prostaglandin F (FP) receptor.[1] The activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that ultimately leads to a decrease in intraocular pressure.[5] The primary mechanism is an increase in the uveoscleral outflow of aqueous humor.[1][6]
The signaling pathway is initiated by the binding of the agonist to the FP receptor, which is coupled to the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates downstream targets, leading to the physiological effects.
Synthesis and Deuterium Labeling
The following diagram illustrates a plausible, high-level workflow for the synthesis of Latanoprost ethyl amide-d4.
Experimental Protocols
Latanoprost ethyl amide-d4 is primarily intended for use as an internal standard for the quantification of Latanoprost ethyl amide in biological matrices by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2] The following is a representative LC-MS/MS protocol adapted from a method for the quantification of Latanoprost free acid using a deuterated internal standard.[7]
Objective: To quantify the concentration of Latanoprost ethyl amide in a biological sample (e.g., plasma, aqueous humor) using Latanoprost ethyl amide-d4 as an internal standard.
Materials:
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Latanoprost ethyl amide (analyte)
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Latanoprost ethyl amide-d4 (internal standard)
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Acetonitrile (B52724) (ACN), HPLC grade
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Formic acid, LC-MS grade
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Water, HPLC grade
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Biological matrix (e.g., plasma)
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Microcentrifuge tubes
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Vortex mixer
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Centrifuge
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LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Latanoprost ethyl amide in acetonitrile.
-
Prepare a 1 mg/mL stock solution of Latanoprost ethyl amide-d4 in acetonitrile.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Serially dilute the Latanoprost ethyl amide stock solution with the biological matrix to prepare calibration standards at appropriate concentrations.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
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To 100 µL of each calibration standard, QC sample, and unknown sample, add a fixed amount of the Latanoprost ethyl amide-d4 internal standard solution (e.g., 10 µL of a 100 ng/mL solution).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
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Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the appropriate precursor-to-product ion transitions for Latanoprost ethyl amide and Latanoprost ethyl amide-d4.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Latanoprost ethyl amide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Applications and Significance
The primary application of Latanoprost ethyl amide-d4 is as an internal standard in bioanalytical methods. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry for several reasons:
-
Correction for Matrix Effects: It co-elutes with the analyte, experiencing similar ionization suppression or enhancement from the biological matrix.
-
Improved Accuracy and Precision: It accounts for variations in sample preparation, injection volume, and instrument response.
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Increased Confidence in Results: It provides a reliable means of ensuring the quality and reproducibility of the analytical data.
The slower hydrolysis of the N-ethyl amide compared to the isopropyl ester of Latanoprost suggests that Latanoprost ethyl amide may have a different pharmacokinetic profile.[4] Studies quantifying this compound are therefore of interest in drug metabolism and pharmacokinetic research. One study has shown that corneal tissue can convert prostaglandin N-ethyl amides to their free acids at a rate of approximately 2.5 µg/g of corneal tissue per hour.[2]
Conclusion
Latanoprost ethyl amide-d4 is a critical tool for researchers working with Latanoprost and its analogs. Its use as an internal standard enables accurate and precise quantification, which is essential for pharmacokinetic studies, drug metabolism research, and the development of new ophthalmic formulations. This technical guide provides a foundational understanding of its properties, mechanism of action, and application, serving as a valuable resource for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
